

Technical Guide: Crystal Structure and Experimental Protocols of a Piperidine-Containing Benzonitrile Analogue

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Compound of Interest

Compound Name: **5-(Piperidin-1-yl)picolinonitrile**

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Disclaimer: This technical guide provides a detailed analysis of the crystal structure and experimental protocols for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a structurally related analogue to the requested **5-(Piperidin-1-yl)picolinonitrile**. Due to the absence of publicly available crystallographic data for **5-(Piperidin-1-yl)picolinonitrile**, this document serves as an in-depth reference for researchers, scientists, and drug development professionals working with similar piperidine-containing molecular scaffolds.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their presence in a wide array of pharmaceuticals and biologically active compounds.^[1] These heterocycles often play a crucial role in modulating the physicochemical properties of molecules, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy.^[1] The nitrile group is another important functional group in drug design, contributing to metabolic stability and binding affinity. This guide focuses on the crystallographic and synthetic aspects of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a molecule that serves as a key intermediate in the synthesis of potential anticancer and antimalarial agents.^[2]

Crystal Structure Analysis

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile was determined by single-crystal X-ray diffraction. The analysis reveals key insights into the molecule's conformation and

the intermolecular interactions that govern its packing in the solid state.

Molecular Geometry

In the crystalline state, both piperidine rings of the title compound adopt a stable chair conformation.^{[2][3]} The overall crystal packing is primarily governed by van der Waals forces. ^[2] Intermolecular C—H···N hydrogen bonds and C—H···π interactions are also present, contributing to the stability of the crystal lattice.^{[2][3]}

Crystallographic Data

The crystallographic data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is summarized in the table below.^[2]

Parameter	Value
Chemical Formula	C ₁₇ H ₂₃ N ₃
Molecular Weight	269.38 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	10.090 (2) Å
b	11.100 (2) Å
c	13.446 (3) Å
β	100.72 (3)°
Volume	1479.7 (5) Å ³
Z	4
Temperature	113 K
Radiation	Mo Kα ($\lambda = 0.71073$ Å)
Crystal Size	0.26 × 0.25 × 0.20 mm

Data Collection and Refinement

The data collection and structure refinement parameters provide an overview of the quality of the crystallographic experiment.[2]

Parameter	Value
Diffractometer	Rigaku Saturn CCD area detector
Absorption Correction	Multi-scan
Tmin, Tmax	0.981, 0.986
Measured Reflections	11970
Independent Reflections	3500
Reflections with $I > 2\sigma(I)$	2749
Rint	0.032
$R[F^2 > 2\sigma(F^2)]$	0.038
wR(F^2)	0.111
Goodness-of-fit (S)	1.12
Parameters	182
$\Delta\rho_{\text{max}}, \Delta\rho_{\text{min}}$	0.27, -0.19 e \AA^{-3}

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.

Synthesis and Crystallization

The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction.[2]

Procedure:

- A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO) was prepared.

- The reaction mixture was heated to reflux for 3 hours.
- After cooling, 50 ml of water was added to the solution.
- The mixture was then extracted with dichloromethane (CH_2Cl_2).
- The organic solvent was removed under reduced pressure to yield a red crystalline powder.
- Single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution over a period of 5 days.[2]



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Synthesis and Crystallization Workflow.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a standard single-crystal X-ray diffraction protocol.

Procedure:

- A suitable single crystal was selected and mounted on a diffractometer.
- X-ray diffraction data were collected at a temperature of 113 K using Mo K α radiation.
- The collected data were processed, including cell refinement and data reduction.
- An absorption correction was applied to the data.
- The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms were refined anisotropically.

- Hydrogen atoms were placed in calculated positions and refined using a riding model.



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Single-Crystal X-ray Diffraction Workflow.

Biological Relevance

While specific biological activity data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is limited in the public domain, its structural motifs are of significant interest in drug discovery. Piperidine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects.^[4] The benzonitrile moiety is also a common feature in pharmacologically active molecules. Notably, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile has been identified as a key intermediate for the synthesis of 3-aminopyrazole derivatives, which are being investigated as potential precursors for anticancer and antimalarial agents.^[2] This highlights the importance of understanding the structural and synthetic aspects of this and related molecules for the development of new therapeutic agents.

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